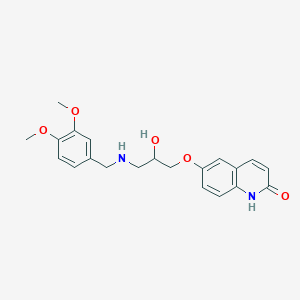
Toborinone
Vue d'ensemble
Description
Toborinone is a chemical compound that belongs to the category of cardiotonic agents. It is a synthetic analog of the naturally occurring compound, milrinone, and is used to treat heart failure. Toborinone has been extensively studied for its potential therapeutic benefits and has shown promising results in various scientific research studies.
Applications De Recherche Scientifique
Inotropic Agent and Cardiac Failure Treatment
Toborinone is known for its role as an inotropic agent with moderate coronary vasodilatory action, primarily used in the treatment of cardiac failure. It has shown significant improvement in hemodynamic status in patients with moderate to severe congestive heart failure (CHF) without direct chronotropic action. This attribute makes toborinone a potential candidate for clinical use with antiarrhythmic agents in heart failure treatment (Kocić, 1998).
Vascular Capacitance and Conductance
Toborinone has been studied for its effects on vascular capacitance and conductance in experimental heart failure. The drug demonstrates potent venous and arterial dilatory effects in acute heart failure, indicating its potential as a balanced vasodilator for clinical application (Semeniuk, Belenkie, & Tyberg, 1998).
Myocardial Oxygen Consumption
Research on toborinone's impact on myocardial oxygen consumption, particularly in pacing-induced heart failure dogs, reveals its potential for managing chronic and congestive heart failure. Toborinone increases ventricular performance without increasing myocardial oxygen consumption, which suggests a beneficial role in heart failure management (Itoh, Mori, Fujiki, & Tominaga, 1996).
Novel Inotropic Agent Characteristics
Studies describe toborinone as a novel intravenous inotropic agent with properties like PDE inhibition, leading to increased cAMP and intracellular calcium levels. Unlike other inotropic agents, it does not induce positive chronotropic effects. This is attributed to its action on delaying rectifier currents, making it a distinctive option for congestive heart failure therapy (MacGowan, 2000).
Electrophysiological Effects
Toborinone's electrophysiological effects have been assessed in various studies. It modulates the action potential in isolated guinea pig sinoatrial node preparations, indicating a potential for diverse cardiac applications beyond inotropy (Orito, Takase, Fujiki, & Mori, 1996).
Pharmacokinetics in Heart Failure Patients
The pharmacokinetics of toborinone in patients with congestive heart failure, including those with renal or hepatic impairment, shows no significant differences in pharmacokinetic parameters among different patient groups. This insight is crucial for its clinical use in diverse patient populations (Tammara, Trang, Kitani, Miyamoto, & Bramer, 2002).
Vasorelaxant Effects on Canine Arteries
Research on toborinone's vasorelaxant effects on canine internal mammary arteries suggests potential applications in treating IMA malperfusion syndrome (Izumoto, Fujiki, & Kawazoe, 2001).
Propriétés
IUPAC Name |
6-[3-[(3,4-dimethoxyphenyl)methylamino]-2-hydroxypropoxy]-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-26-19-7-3-14(9-20(19)27-2)11-22-12-16(24)13-28-17-5-6-18-15(10-17)4-8-21(25)23-18/h3-10,16,22,24H,11-13H2,1-2H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKYPZBCMBEEGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC(COC2=CC3=C(C=C2)NC(=O)C=C3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048813 | |
| Record name | Toborinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Toborinone | |
CAS RN |
143343-83-3 | |
| Record name | Toborinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143343-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Toborinone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143343833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Toborinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TOBORINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U1N0YXM99 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




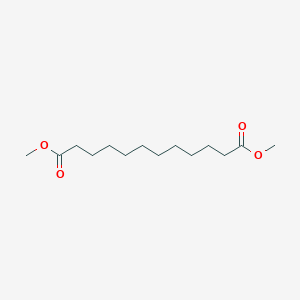

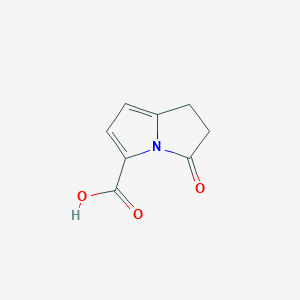
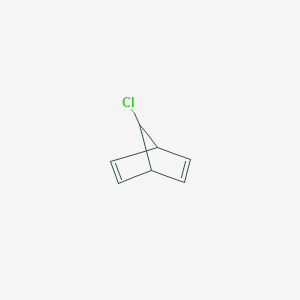
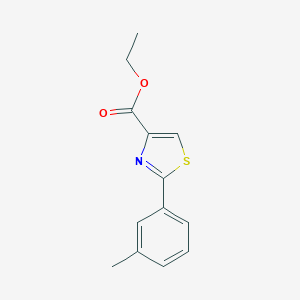

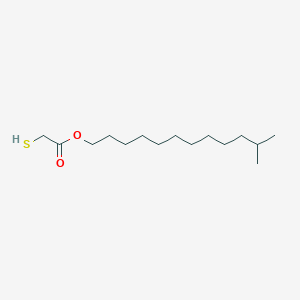
![(S)-(-)-1-[N-(1-Ethoxycarbonyl-3-phenylpropyl)-N-trifluoroacetyl]-L-lysine](/img/structure/B161735.png)
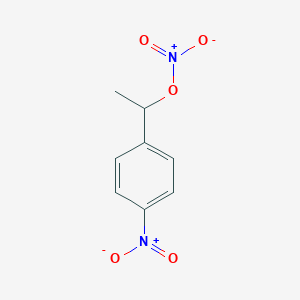
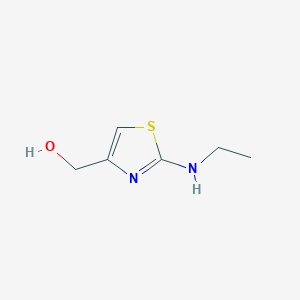

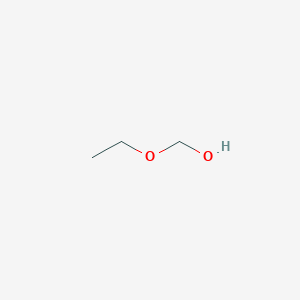
![2-Fluoro-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B161749.png)